molecular formula C24H14N2O2 B160585 Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- CAS No. 5089-22-5

Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-

Cat. No.: B160585
CAS No.: 5089-22-5
M. Wt: 362.4 g/mol
InChI Key: WFYSPVCBIJCZPX-UHFFFAOYSA-N
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Description

Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, also known as Fluorescent Brightener 367 or KCB (CAS RN: 5089-22-5), is a symmetric aromatic heterocyclic compound with the molecular formula C₂₄H₁₄N₂O₂ and a molecular weight of 362.38 g/mol . Its structure consists of two benzoxazole moieties linked through the 1,4-positions of a central naphthalene core. This conjugation system enables strong fluorescence properties, making it widely used as an optical brightener in textiles, plastics, and detergents to enhance whiteness and brightness . The compound exhibits a melting point of 210–212°C and is commercially available under trade names like Hostalux KCB .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14N2O2/c1-2-8-16-15(7-1)17(23-25-19-9-3-5-11-21(19)27-23)13-14-18(16)24-26-20-10-4-6-12-22(20)28-24/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYSPVCBIJCZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C3=NC4=CC=CC=C4O3)C5=NC6=CC=CC=C6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063698
Record name Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
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Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5089-22-5, 63310-10-1
Record name 1,4-Bis(2-benzoxazolyl)naphthalene
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Record name Fluorescent brightener 367
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Record name Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
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Record name Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
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Record name 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole)
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Record name C.I. Fluorescent Brightener 367
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Record name FLUORESCENT BRIGHTENER 367
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Mechanism of Action

Target of Action

1,4-Bis(benzo[d]oxazol-2-yl)naphthalene, also known as Fluorescent Brightener 367, is a type of optical brightener. Its primary targets are various materials such as textiles, paper, plastics, and detergents. It is used to enhance the brightness and whiteness of these materials.

Biological Activity

Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- (commonly referred to as Fluorescent Brightener 367) is a compound with significant applications in various fields, particularly as an optical brightener. Its molecular formula is C24H14N2O2, and it has a molecular weight of 362.4 g/mol. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure
The compound features a complex structure characterized by two benzoxazole moieties linked to a naphthalene core. The IUPAC name for this compound is 2-[4-(1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole.

Mechanism of Action
Fluorescent Brightener 367 primarily functions by absorbing ultraviolet (UV) light and re-emitting it as blue light. This property enhances the brightness and whiteness of materials such as textiles and paper. The absorption and emission are dependent on environmental factors like UV light presence, which is critical for its efficacy .

Antimicrobial Properties

Research has indicated that benzoxazole derivatives exhibit antimicrobial activity. A study focused on synthesizing new benzoxazole derivatives found that several compounds demonstrated significant in vitro antimicrobial activity against various bacterial strains and fungi, including Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 250 to 7.81 µg/ml, showing a broad spectrum of activity .

Cytotoxicity and Pharmacological Potential

The cytotoxic effects of benzoxazole derivatives have also been investigated. In various studies, these compounds have been shown to inhibit cell proliferation in cancer cell lines. For instance, certain benzoxazole derivatives were tested against human cancer cell lines and displayed promising results in reducing cell viability .

Case Studies

Case Study 1: Antimicrobial Activity Assessment
In a comparative study of synthesized benzoxazole derivatives, researchers evaluated their antimicrobial effectiveness against standard drugs. The results indicated that while some derivatives were less potent than fluconazole against C. albicans, they were more effective against resistant isolates .

Case Study 2: Environmental Impact Assessment
A screening assessment conducted under the Canadian Environmental Protection Act (CEPA) evaluated the environmental persistence and potential health effects of Fluorescent Brightener 367. The assessment concluded that the compound does not meet criteria for harmful environmental impact based on available toxicological data from related analogues .

Data Summary

Property Details
Molecular FormulaC24H14N2O2
Molecular Weight362.4 g/mol
Primary UseOptical brightener
Antimicrobial ActivityMIC range: 250 - 7.81 µg/ml
Environmental PersistenceNot naturally occurring
Toxicological DataBased on analogues; no critical health effects observed

Scientific Research Applications

Optical Brightening Agent

Fluorescent Brightener 367 is primarily utilized as an optical brightener in various applications:

  • Textiles : Enhances the brightness of fabrics by absorbing ultraviolet light and re-emitting it as visible blue light.
  • Plastics : Used in the production of colored plastics to increase their visual appeal and brightness.
  • Paper Products : Improves the whiteness of paper and cardboard products.

Table 1: Applications in Optical Brightening

IndustryApplicationMechanism of Action
TextilesFabric brighteningAbsorbs UV light, emits visible blue light
PlasticsColor enhancementIncreases brightness through UV absorption
Paper ProductsWhiteness improvementEnhances brightness via fluorescence

Organic Electronics

Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- has significant potential in the field of organic electronics:

  • Hole Transporting Material (HTM) : It has been explored as a HTM in organic light-emitting diodes (OLEDs) due to its high thermal stability and efficient energy transfer capabilities. Studies indicate that incorporating this compound can enhance the efficiency and stability of OLED devices .

Case Study: Use in OLEDs

A study published in the Journal of Materials Chemistry C demonstrated that devices utilizing Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- as an HTM exhibited improved charge transport properties compared to traditional materials. The findings suggest that this compound's energy level alignment is favorable for hole mobility, making it a promising candidate for next-generation OLEDs.

Biocidal Applications

In addition to its optical properties, Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- has been identified as a biocide:

  • Preservative in Plastics and Textiles : It is used to prevent microbial growth in various materials, extending their lifespan and maintaining quality.

Table 2: Biocidal Applications

Material TypeApplicationBenefits
PlasticsMicrobial growth preventionExtends product lifespan
TextilesAnti-fungal treatmentMaintains fabric integrity and quality

Environmental Considerations

The compound has undergone screening assessments under the Canadian Environmental Protection Act (CEPA). The findings indicated that while it does not occur naturally in the environment, it was not manufactured or imported into Canada above certain thresholds during specified periods . This assessment is crucial for understanding its ecological impact and regulatory status.

Comparison with Similar Compounds

2,2'-(4,4'-Diphenylethenyl)bis-5-tert-octylbenzoxazole (CAS 4782-17-6)

  • Structure : Features a vinylenedi-p-phenylene linker instead of naphthalenediyl, with bulky tert-octyl groups at the 5-positions of benzoxazole rings .
  • Properties: The tert-octyl groups enhance solubility in hydrophobic matrices but may reduce fluorescence quantum yield due to steric hindrance .
  • Applications: Preferred for non-polar polymer blends due to improved compatibility .

Dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) (CAS 23743-30-8)

  • Structure : Contains methoxycarbonyl groups at the 5-positions of benzoxazole rings .
  • Higher molecular weight (478.45 g/mol) and polarity compared to Fluorescent Brightener 367, affecting photostability and solubility .
  • Applications : Used in specialized coatings where tunable emission wavelengths are critical .

2,2'-(1,2-Ethenediyl)bis[5-methylbenzoxazole] (CAS 1041-00-5)

  • Structure : A shorter ethenediyl linker replaces naphthalenediyl, with methyl substituents at the 5-positions .
  • Properties :
    • Reduced conjugation length lowers thermal stability compared to naphthalene-linked analogues .
    • Methyl groups improve thermal resistance but may introduce steric effects that diminish fluorescence intensity .
  • Applications : Suitable for low-temperature processing in polymers .

Fluorescence and Performance Metrics

Compound Linker Type Substituents Fluorescence Quantum Yield λem (nm) Thermal Stability
Fluorescent Brightener 367 Naphthalenediyl None High ~435–450 Excellent
CAS 4782-17-6 Diphenylethenyl 5-tert-octyl Moderate ~420–430 Good
CAS 23743-30-8 Naphthalenediyl 5-methoxycarbonyl High ~450–465 Moderate
CAS 1041-00-5 Ethenediyl 5-methyl Low ~400–410 Fair

Key Findings :

  • The naphthalenediyl linker in Fluorescent Brightener 367 provides extended conjugation, resulting in higher fluorescence intensity and red-shifted emission compared to ethenediyl or diphenylethenyl analogues .
  • Bulky substituents (e.g., tert-octyl) trade solubility for reduced quantum yield, while electron-withdrawing groups (e.g., esters) enable spectral tuning at the cost of photostability .

Environmental and Regulatory Considerations

  • CAS 4782-17-6 : The tert-octyl groups may increase environmental persistence due to hydrophobicity, raising concerns about bioaccumulation .
  • CAS 23743-30-8 : Ester groups could enhance biodegradability via hydrolysis, reducing long-term environmental impact compared to unsubstituted benzoxazoles .

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